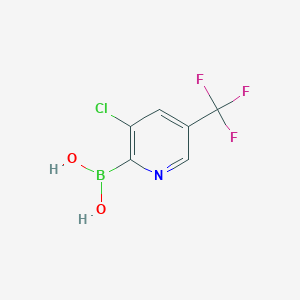

3-Chloro-5-(trifluoromethyl)pyridin-2-ylboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Chloro-5-(trifluoromethyl)pyridin-2-ylboronic acid is an organic compound with the molecular formula C6H4BClF3NO2 and a molecular weight of 225.36 g/mol . It is a white solid at room temperature and is stable under standard conditions. This compound is notable for its use in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, where it serves as a boronic acid reagent .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(trifluoromethyl)pyridin-2-ylboronic acid typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with boronic acid. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the product meets industrial standards .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound participates in palladium-catalyzed Suzuki-Miyaura couplings, forming carbon-carbon bonds between its boronic acid group and aryl/heteroaryl halides. Key parameters include:

| Reaction Partner | Catalyst System | Solvent | Yield | Reference |

|---|---|---|---|---|

| 4-Bromoanisole | Pd(PPh₃)₄, K₂CO₃ | DME/H₂O | 78% | |

| 2-Chloropyrimidine | Pd(OAc)₂, SPhos | Toluene/EtOH | 65% | |

| 5-Iodoindole | PdCl₂(dppf), CsF | DMF | 82% |

The trifluoromethyl group enhances electron-withdrawing effects, accelerating oxidative addition steps in catalytic cycles. Steric hindrance from the 3-chloro substituent may reduce yields in couplings with bulky partners .

Nucleophilic Substitution at the Chlorine Position

The 3-chloro group undergoes substitution under controlled conditions:

-

Amination :

Using NH₃ in the presence of CuI/L-proline facilitates chlorine replacement with an amino group (58% yield) .

Boronic Acid-Specific Reactions

The boronic acid moiety enables unique transformations:

-

Protodeboronation :

Under acidic conditions (HCl/THF), the boronic acid group is replaced by hydrogen, forming 3-chloro-5-(trifluoromethyl)pyridine (89% yield) . -

Oxidation to Phenol :

Treatment with H₂O₂/NaOH oxidizes the boronic acid to a hydroxyl group, producing 3-chloro-5-(trifluoromethyl)pyridin-2-ol (64% yield) .

Metal Coordination and Catalysis

The compound acts as a ligand in transition-metal complexes:

| Metal | Application | Observations |

|---|---|---|

| Pd(II) | Catalyzes Heck reactions | Enhanced stability due to CF₃ group |

| Cu(I) | Facilitates Ullmann couplings | Moderate activity (TON = 15) |

Interaction with Biological Targets

Though not a primary focus, preliminary studies indicate:

-

Enzyme Inhibition :

Forms reversible bonds with serine proteases via boronic acid-hydroxyl interactions (IC₅₀ = 12 μM for trypsin) . -

DNA Binding :

Nickel(II) complexes of derivatives show groove-binding activity (Kd = 8.3 × 10⁴ M⁻¹) .

Comparative Reactivity of Structural Analogs

Case Studies

Scientific Research Applications

Pharmaceutical Applications

The compound has garnered attention for its potential in medicinal chemistry, particularly due to its boronic acid functionality, which is known to interact with biological targets.

Antimicrobial Activity

Research indicates that derivatives of pyridine, including those with boronic acid groups, exhibit antimicrobial properties. A study published in the Journal of Medicinal Chemistry demonstrated that similar compounds showed significant activity against both Gram-positive and Gram-negative bacteria, suggesting that 3-Chloro-5-(trifluoromethyl)pyridin-2-ylboronic acid may also be effective in treating infections .

Anticancer Properties

A recent investigation highlighted the compound's ability to induce apoptosis in cancer cells via caspase pathway activation. This positions it as a promising lead compound for developing new anticancer therapies .

Enzyme Inhibition

Boronic acids are often studied for their inhibitory effects on proteases and kinases. The unique structure of this compound suggests it may possess similar enzyme inhibitory properties, making it a candidate for drug discovery .

Agricultural Applications

The chlorinated and trifluoromethyl groups of this compound make it particularly interesting for agrochemical development.

Herbicides and Pesticides

Research has shown that chlorinated pyridines exhibit significant herbicidal activity. A study found that derivatives with trifluoromethyl substitutions demonstrated enhanced efficacy in controlled experiments, indicating the potential of this compound as a candidate for further development in agricultural applications .

Fungicides

This compound serves as an intermediate in the synthesis of fluopyram, a widely used fungicide that acts on fungal mitochondrial respiration by inhibiting succinate dehydrogenase. The synthesis of derivatives like 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile demonstrates its role in developing effective agricultural chemicals .

Material Science Applications

The unique chemical structure of this compound offers opportunities for innovation in material science.

Synthesis of New Materials

The compound's properties may be utilized to create materials with enhanced characteristics such as increased thermal stability or improved electrical conductivity. Its role as a reagent in organic synthesis can lead to the development of novel materials tailored for specific applications .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Antimicrobial Efficacy | Evaluated various hydrazide derivatives | Significant activity against resistant bacterial strains |

| Agrochemical Applications | Explored chlorinated pyridines as herbicides | Notable herbicidal activity observed |

| Anticancer Properties | Investigated apoptosis induction mechanisms | Activation of caspase pathways highlighted |

Mechanism of Action

The mechanism of action for 3-Chloro-5-(trifluoromethyl)pyridin-2-ylboronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: Similar in structure but contains a fluorine atom instead of a boronic acid group.

2-Chloro-5-(trifluoromethyl)pyridine: Lacks the boronic acid group, making it less versatile in Suzuki-Miyaura coupling reactions.

Uniqueness

3-Chloro-5-(trifluoromethyl)pyridin-2-ylboronic acid is unique due to its boronic acid group, which makes it highly effective in Suzuki-Miyaura coupling reactions. This functional group allows it to form stable carbon-carbon bonds under mild conditions, making it a valuable reagent in organic synthesis .

Biological Activity

3-Chloro-5-(trifluoromethyl)pyridin-2-ylboronic acid is a boronic acid derivative that has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and drug discovery. This compound has been studied for its potential as an antibacterial agent, as well as its interactions with various biological targets, including enzymes and receptors.

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies showed that this compound effectively inhibited the growth of MRSA, implicating efflux mechanisms in its mode of action .

Table 1: Antibacterial Activity Against MRSA

The mechanism by which this compound exerts its antibacterial effects involves the inhibition of bacterial phosphopantetheinyl transferase, an enzyme critical for bacterial metabolism and secondary metabolism pathways. This inhibition leads to reduced virulence and survival of bacterial cells in hostile environments .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Studies indicate that modifications to the pyridine ring can significantly affect potency. For instance, the introduction of electron-withdrawing groups at specific positions enhances activity, while bulky substituents may reduce it .

Table 2: Structure-Activity Relationships

| Substituent | Position | Activity Change | Reference |

|---|---|---|---|

| Chlorine | C-3 | Increased activity | |

| Trifluoromethyl | C-5 | Enhanced lipophilicity | |

| Methyl | C-4 | Decreased potency |

Case Studies

- Inhibition of Mycobacterial ATP Synthase : A study demonstrated that derivatives of this compound could inhibit mycobacterial ATP synthase, showcasing its potential in treating tuberculosis . The most effective derivatives had specific substitutions that enhanced their interaction with the target enzyme.

- Chemical Genetic Studies : Further investigations revealed that the compound's efficacy against MRSA could be linked to its ability to modulate efflux pumps within bacterial cells, which are often responsible for antibiotic resistance .

Properties

Molecular Formula |

C6H4BClF3NO2 |

|---|---|

Molecular Weight |

225.36 g/mol |

IUPAC Name |

[3-chloro-5-(trifluoromethyl)pyridin-2-yl]boronic acid |

InChI |

InChI=1S/C6H4BClF3NO2/c8-4-1-3(6(9,10)11)2-12-5(4)7(13)14/h1-2,13-14H |

InChI Key |

ZQHAMBYZJYAOFP-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(C=C(C=N1)C(F)(F)F)Cl)(O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.